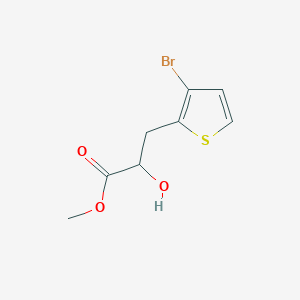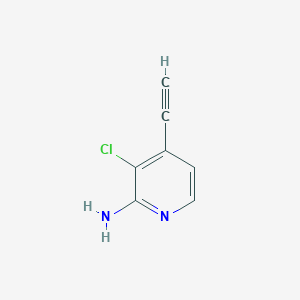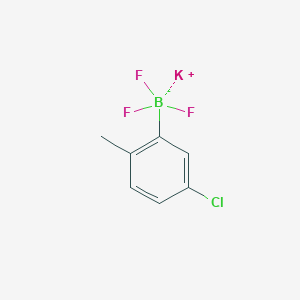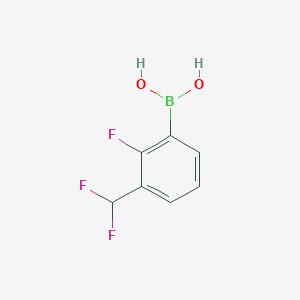
(1S)-1-Cyclopropylprop-2-yn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-Cyclopropylprop-2-yn-1-ol: is an organic compound characterized by a cyclopropyl group attached to a prop-2-yn-1-ol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-Cyclopropylprop-2-yn-1-ol typically involves the reaction of cyclopropylacetylene with formaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and purity, including precise control of temperature, pressure, and catalyst concentration.
Analyse Des Réactions Chimiques
Types of Reactions: (1S)-1-Cyclopropylprop-2-yn-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving cyclopropyl and alkyne groups, providing insights into enzyme specificity and mechanism.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of enzyme inhibitors or other bioactive molecules.
Industry: In industrial applications, (1S)-1-Cyclopropylprop-2-yn-1-ol can be used as an intermediate in the synthesis of agrochemicals, polymers, and other specialty chemicals.
Mécanisme D'action
The mechanism by which (1S)-1-Cyclopropylprop-2-yn-1-ol exerts its effects depends on its interaction with specific molecular targets. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity. The cyclopropyl and alkyne groups can interact with various amino acid residues, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
(1R)-1-Cyclopropylprop-2-yn-1-ol: An enantiomer with similar structural features but different stereochemistry.
Cyclopropylacetylene: A simpler compound lacking the hydroxyl group.
Propargyl alcohol: Similar alkyne functionality but without the cyclopropyl group.
Uniqueness: (1S)-1-Cyclopropylprop-2-yn-1-ol is unique due to its combination of a cyclopropyl group and an alkyne moiety, which imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Propriétés
Formule moléculaire |
C6H8O |
|---|---|
Poids moléculaire |
96.13 g/mol |
Nom IUPAC |
(1S)-1-cyclopropylprop-2-yn-1-ol |
InChI |
InChI=1S/C6H8O/c1-2-6(7)5-3-4-5/h1,5-7H,3-4H2/t6-/m1/s1 |
Clé InChI |
NFQRIJRWUCDRPN-ZCFIWIBFSA-N |
SMILES isomérique |
C#C[C@H](C1CC1)O |
SMILES canonique |
C#CC(C1CC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(Aminomethyl)phenyl]piperidin-2-onehydrochloride](/img/structure/B13570713.png)





![tert-Butyl 1-oxa-9-azadispiro[2.0.34.43]undecane-9-carboxylate](/img/structure/B13570747.png)
![2-(((Benzyloxy)carbonyl)amino)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13570748.png)





![1-(1,3-Dioxoisoindolin-2-YL) 4-methyl bicyclo[2.2.2]octane-1,4-dicarboxylate](/img/structure/B13570791.png)
